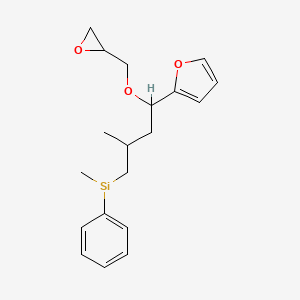![molecular formula C13H18O2 B14578053 1-[4-(1-Hydroxypropan-2-yl)phenyl]-2-methylpropan-1-one CAS No. 61147-95-3](/img/structure/B14578053.png)
1-[4-(1-Hydroxypropan-2-yl)phenyl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Hydroxypropan-2-yl)phenyl]-2-methylpropan-1-one is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Hydroxypropan-2-yl)phenyl]-2-methylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-isopropylphenol with acetone in the presence of a catalyst to form the desired product. The reaction conditions often require specific temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Hydroxypropan-2-yl)phenyl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[4-(1-Hydroxypropan-2-yl)phenyl]-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(1-Hydroxypropan-2-yl)phenyl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- 1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone
Uniqueness
1-[4-(1-Hydroxypropan-2-yl)phenyl]-2-methylpropan-1-one is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61147-95-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[4-(1-hydroxypropan-2-yl)phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C13H18O2/c1-9(2)13(15)12-6-4-11(5-7-12)10(3)8-14/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
QPUXANBPQYPHSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14578005.png)

![Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone](/img/structure/B14578013.png)
![Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate](/img/structure/B14578017.png)
![[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol](/img/structure/B14578019.png)

![1-[1-Chloro-2-(4-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14578031.png)




